molecular formula C14H19ClN2O3S B2809263 6-chloro-N-(2-methanesulfonylcyclohexyl)-N-methylpyridine-3-carboxamide CAS No. 1394682-53-1

6-chloro-N-(2-methanesulfonylcyclohexyl)-N-methylpyridine-3-carboxamide

Cat. No.: B2809263
CAS No.: 1394682-53-1
M. Wt: 330.83
InChI Key: MSEFXBFIRWXWDM-UHFFFAOYSA-N
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Description

6-chloro-N-(2-methanesulfonylcyclohexyl)-N-methylpyridine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a methanesulfonyl group, and a pyridine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-methanesulfonylcyclohexyl)-N-methylpyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.

    Introduction of the chloro group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the methanesulfonyl group: The methanesulfonyl group can be introduced through sulfonylation reactions using methanesulfonyl chloride in the presence of a base like triethylamine.

    Cyclohexyl group addition: The cyclohexyl group can be added through a Grignard reaction or a similar organometallic reaction.

    Formation of the carboxamide: The carboxamide group can be formed through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-methanesulfonylcyclohexyl)-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-chloro-N-(2-methanesulfonylcyclohexyl)-N-methylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-methanesulfonylcyclohexyl)-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and preventing their catalytic activity.

    Modulating receptors: Interacting with cellular receptors and altering their signaling pathways.

    Disrupting protein-protein interactions: Interfering with the interactions between proteins involved in critical biological processes.

Comparison with Similar Compounds

6-chloro-N-(2-methanesulfonylcyclohexyl)-N-methylpyridine-3-carboxamide can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: this compound, this compound, and this compound.

    Uniqueness: The presence of the methanesulfonyl group and the specific substitution pattern on the pyridine ring contribute to its distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-N-methyl-N-(2-methylsulfonylcyclohexyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-17(14(18)10-7-8-13(15)16-9-10)11-5-3-4-6-12(11)21(2,19)20/h7-9,11-12H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEFXBFIRWXWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1S(=O)(=O)C)C(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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